8-Methyl-4-nitroquinoline 1-oxide

Overview

Description

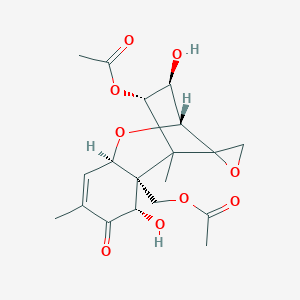

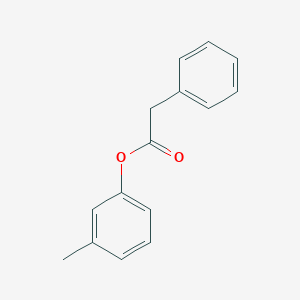

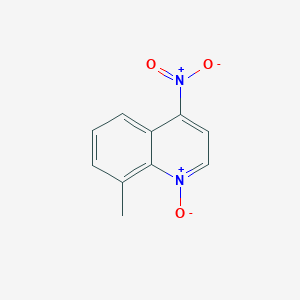

8-Methyl-4-nitroquinoline 1-oxide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for research and development purposes .

Molecular Structure Analysis

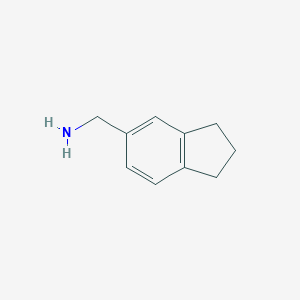

The molecular structure of 8-Methyl-4-nitroquinoline 1-oxide consists of a quinoline core, which is a heterocyclic aromatic structure with the same basic chemical formula of C9H7N . The 8-methyl group and the 4-nitro group are attached to this quinoline core .Scientific Research Applications

Neoplastic Transformation of Cells : 8-Methyl-4-nitroquinoline 1-oxide has been used to study the neoplastic transformation of human diploid fibroblast cells. It was found to induce changes in cell growth patterns and morphology, leading to the establishment of transformed cell lines. These cells showed properties usually correlated with neoplastic transformation, such as higher saturation density and the ability to grow in soft agar. When injected into mice, these transformed cells produced solid tumors (Kakunaga, 1978).

DNA Damage and ROS Generation : The compound is known to cause oxidative damage to DNA by producing 8-hydroxydeoxyguanosine (8OHdG) in human fibroblasts. This process involves the generation of reactive oxygen species (ROS), and the study provides insights into the mechanism of genotoxicity induced by 8-Methyl-4-nitroquinoline 1-oxide (Arima et al., 2006).

Effects on RNA Synthesis : Research on 8-Methyl-4-nitroquinoline 1-oxide has shown that it inhibits the incorporation of amino acids by polyribosomal structures, indicating a marked inhibition of RNA synthesis. The compound increases the amount of low molecular weight RNA, potentially representing active synthetic products (Paul, Reynolds, & Montgomery, 1969).

Sensitivity of Repair-Deficient Mutants : Studies have also focused on the sensitivity of repair-deficient mutants of Escherichia coli and other organisms to 8-Methyl-4-nitroquinoline 1-oxide. This research provides insights into the DNA damage repair mechanisms and the effects of the compound on these processes (Nagao & Sugimura, 1972).

Mutagenicity in Bacteria : The mutagenic properties of 8-Methyl-4-nitroquinoline 1-oxide in bacteria, primarily causing mutations of the base-substitution type, have been extensively studied. This research helps in understanding the molecular mechanisms of mutation induction by such compounds (McCoy, Petrullo, Rosenkranz, & Mermelstein, 1981).

DNA Repair Studies : Its use in studies of chemical-induced DNA repair in vivo through various assays such as the nucleoid sedimentation assay is notable. Such research is vital for understanding the mechanisms of DNA repair in response to chemical-induced DNA lesions (Romagna, Kulkarni, & Anderson, 1985).

Study of DNA-Protein Complex Scission : Research on the effects of 8-Methyl-4-nitroquinoline 1-oxide on the scission of proteins linking DNA in cultured mouse fibroblasts has provided insights into the cellular effects of carcinogens and the potential mechanisms of carcinogenesis (Andoh, Ide, Saito, & Kawazoe, 1975).

Glutathione Conjugation and Efflux in Detoxification : The dynamics of glutathione conjugation and conjugate efflux in detoxification of 8-Methyl-4-nitroquinoline 1-oxide have been studied, providing important information on the biochemical pathways involved in detoxifying this carcinogen (Peklak-Scott, Townsend, & Morrow, 2005).

Safety And Hazards

properties

IUPAC Name |

8-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHBQAQVJHCYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161498 | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-4-nitroquinoline 1-oxide | |

CAS RN |

14094-45-2 | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.